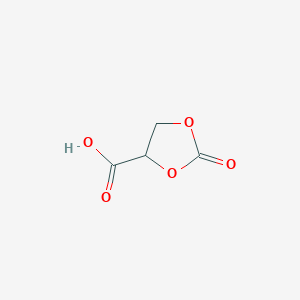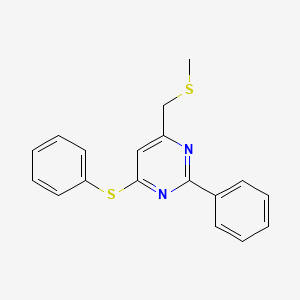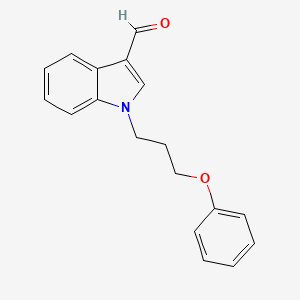
1-(3-fenoxipropil)-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.339. The purity is usually 95%.
BenchChem offers high-quality 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de hidrosilación y química de siliconas
1-(3-fenoxipropil)-1H-indol-3-carbaldehído puede servir como precursor para la síntesis de polisiloxanos funcionales con hidrosilano. Estos compuestos juegan un papel crucial en la química de siliconas. Específicamente:
- Catalizador de reacción de hidrosilación: El compuesto puede participar en reacciones de hidrosilación, donde los enlaces silicio-hidrógeno (Si-H) reaccionan con compuestos orgánicos insaturados (por ejemplo, alquenos, alquinos). Estas reacciones están catalizadas por complejos de metales de transición, como los catalizadores basados en platino . Los polisiloxanos funcionales con hidrosilano resultantes encuentran aplicaciones en selladores, adhesivos y recubrimientos.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit enzymes like topoisomerase ii . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition can lead to antiproliferative effects .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
If it indeed targets topoisomerase ii as suggested by the properties of similar compounds , it could affect the DNA replication and transcription pathways. Inhibition of topoisomerase II can lead to DNA damage and cell cycle arrest, resulting in antiproliferative effects .
Pharmacokinetics
A compound with a similar structure, 101bhg-d01, was found to be absorbed rapidly into plasma with a half-life of about 30 hours . Its main metabolic pathways were loss of phenyl group and hydroxylation . These properties could potentially impact the bioavailability of 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde.
Result of Action
If it acts similarly to related compounds, it could potentially induce dna damage and cell cycle arrest, leading to antiproliferative effects .
Análisis Bioquímico
Biochemical Properties
The compound 1-(3-phenoxypropyl)-1H-indole-3-carbaldehyde, due to its indole and aldehyde groups, could potentially interact with various enzymes, proteins, and other biomolecules. The indole group is a crucial component of tryptophan and hence, it might interact with enzymes involved in tryptophan metabolism . The aldehyde group could potentially form Schiff bases with amino groups in proteins or nucleic acids, altering their function .
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with cellular proteins or nucleic acids, possibly affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The aldehyde group could potentially react with nucleophilic sites in biomolecules, leading to modifications that could alter their function . The indole group might interact with aromatic residues in proteins via pi-pi stacking interactions .
Temporal Effects in Laboratory Settings
Like other organic compounds, it might undergo degradation over time, especially in the presence of light or heat .
Metabolic Pathways
It’s plausible that it could be metabolized by cytochrome P450 enzymes, which are known to metabolize a wide variety of organic compounds .
Transport and Distribution
It could potentially diffuse across cell membranes due to its small size and lipophilic nature .
Subcellular Localization
Given its potential reactivity with proteins and nucleic acids, it could be found in various cellular compartments where these biomolecules are present .
Propiedades
IUPAC Name |
1-(3-phenoxypropyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-14-15-13-19(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,13-14H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFHKWAMHITYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
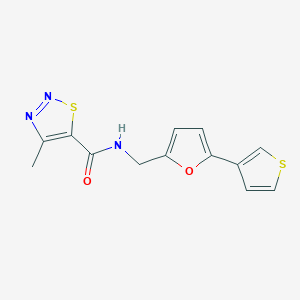
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2558487.png)
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
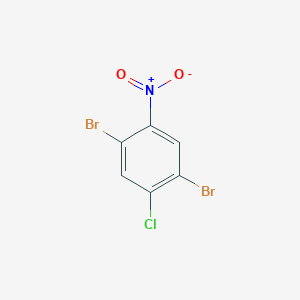
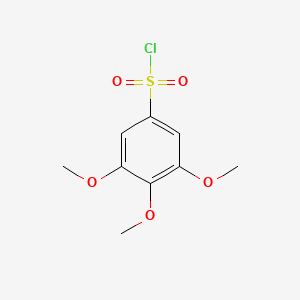
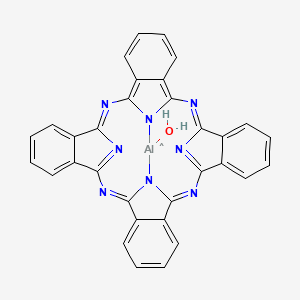
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
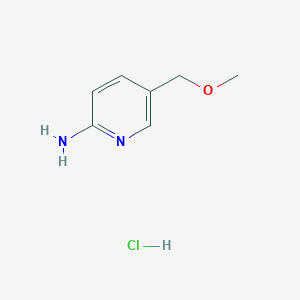
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
